molecular formula C7H6BrF3N2 B1463575 [4-Bromo-2-(trifluoromethyl)phenyl]hydrazine CAS No. 312303-71-2

[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B1463575
CAS No.: 312303-71-2
M. Wt: 255.03 g/mol
InChI Key: XGLDQVFQOXGKKS-UHFFFAOYSA-N
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Description

[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine is a chemical compound with the molecular formula C7H6BrF3N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 4-bromo-2-(trifluoromethyl)phenyl group. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [4-Bromo-2-(trifluoromethyl)phenyl]hydrazine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s action may be influenced by the specific physiological environment in which it is active, such as the cellular context or the presence of specific cofactors or enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Bromo-2-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazones.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazones.

    Substitution: Substituted phenylhydrazines.

Scientific Research Applications

[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to form stable hydrazones with carbonyl compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylhydrazine: Similar structure but lacks the trifluoromethyl group.

    4-(Trifluoromethyl)phenylhydrazine: Similar structure but lacks the bromine atom.

    4-Bromobenzotrifluoride: Contains both bromine and trifluoromethyl groups but lacks the hydrazine moiety.

Uniqueness

[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

[4-bromo-2-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c8-4-1-2-6(13-12)5(3-4)7(9,10)11/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLDQVFQOXGKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 25.6 g (0.11 mol) 4-bromo-2-(trifluoromethyl)-aniline in 125 ml of conc. hydrochloric acid is cooled to −10° C. and a solution of 7.7 g (0.11 mol) sodium nitrite in 125 ml of water is added. The reaction mixture is stirred for 3 hours at −10 to −5° C., then a solution of 103 g (0.46 mol) tin-(II)-chloride-dihydrate in 125 ml of conc. hydrochloric acid is added dropwise. The mixture is stirred for 1 hour at −5° C. The precipitate formed is suction filtered and washed with water. The aqueous mother liquor is extracted with petroleum ether, then made basic with sodium hydroxide. The precipitate formed is extracted with diethyl ether. The organic phase is dried and evaporated to dryness. Yield: 12.9 g
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
103 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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